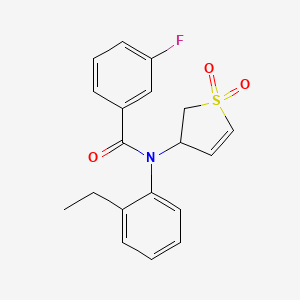![molecular formula C4H8O2 B2738654 [(2S)-oxetan-2-yl]methanol CAS No. 2090778-00-8](/img/structure/B2738654.png)
[(2S)-oxetan-2-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(2S)-oxetan-2-yl]methanol is an organic compound that belongs to the class of oxetanes Oxetanes are four-membered cyclic ethers containing one oxygen atom and three carbon atoms The compound this compound is characterized by a hydroxymethyl group attached to the second carbon of the oxetane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(2S)-oxetan-2-yl]methanol typically involves the ring-opening of epoxides followed by cyclization. One common method starts with the reaction of [2-(1-ethoxyethoxy)methyl]propylene oxide with an acid solution, leading to the formation of this compound through an acid-catalyzed hydrolysis reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. The process typically includes the use of cost-effective reagents and catalysts, as well as conditions that ensure high yield and purity of the final product. The scalability of the synthesis is crucial for its application in various industries.
Analyse Chemischer Reaktionen
Types of Reactions
[(2S)-oxetan-2-yl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be employed for substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Various alcohol derivatives.
Substitution: Halogenated compounds or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
[(2S)-oxetan-2-yl]methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of [(2S)-oxetan-2-yl]methanol involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The pathways involved in its mechanism of action depend on the specific reactions and applications being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oxetan-2-ylmethanamine: Similar structure but with an amine group instead of a hydroxyl group.
Oxetan-2-ylmethanol derivatives: Various derivatives with different substituents on the oxetane ring.
Uniqueness
[(2S)-oxetan-2-yl]methanol is unique due to its specific stereochemistry and the presence of the hydroxyl group, which imparts distinct chemical and physical properties. Its ability to undergo a variety of chemical reactions makes it a versatile compound in synthetic chemistry.
Eigenschaften
IUPAC Name |
[(2S)-oxetan-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2/c5-3-4-1-2-6-4/h4-5H,1-3H2/t4-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQZJTHGEFIQMCO-BYPYZUCNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC1CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@@H]1CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
88.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[2-Chloro-5-(trifluoromethyl)phenyl]-6-ethoxypyridazine-3-carboxamide](/img/structure/B2738571.png)
![N-[4-(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-4-yl)phenyl]benzenecarboxamide](/img/structure/B2738573.png)


![(E)-ethyl 5-(3-(3,4-dimethoxyphenyl)acrylamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2738580.png)
![2-(4-methoxyphenyl)-N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]acetamide](/img/structure/B2738581.png)
![1-{4-[(5-Bromothiophen-2-yl)methyl]piperazin-1-yl}-2-chloroethan-1-one hydrochloride](/img/structure/B2738583.png)

![N-(4-methoxyphenyl)-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide](/img/structure/B2738585.png)

![(E)-ethyl 2-(2-cyano-3-(1H-indol-3-yl)acrylamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2738588.png)
![Tert-butyl 3-formyl-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B2738589.png)


